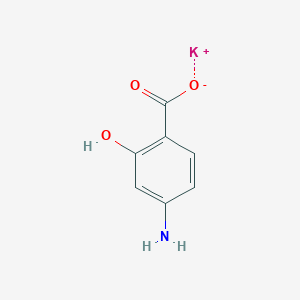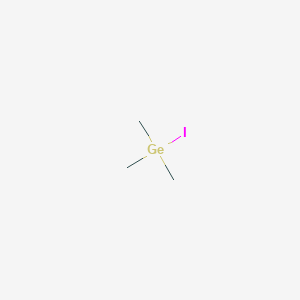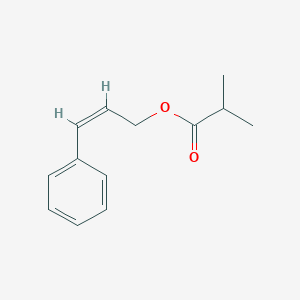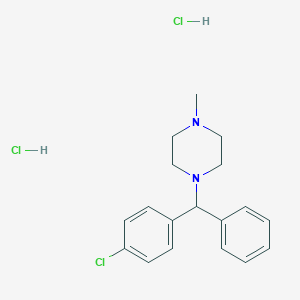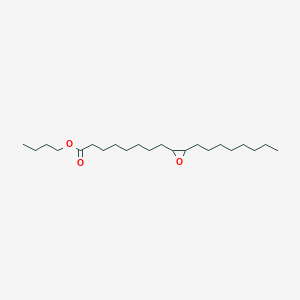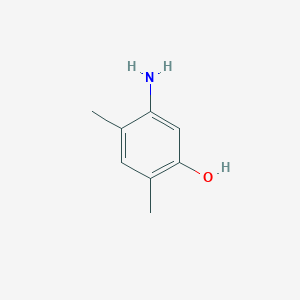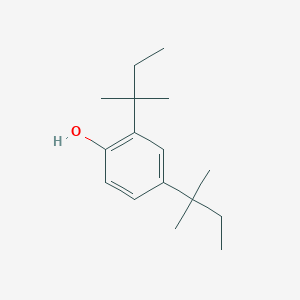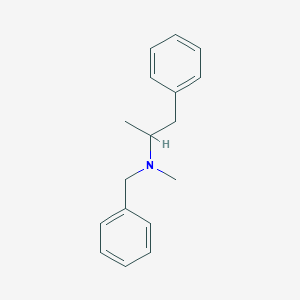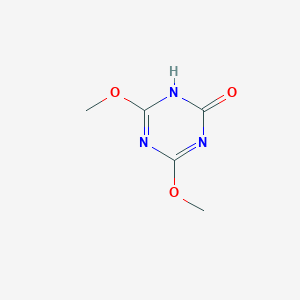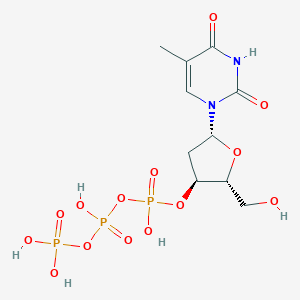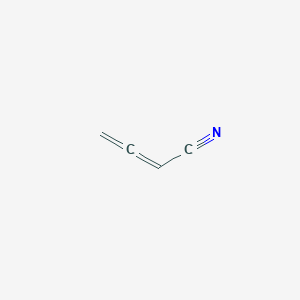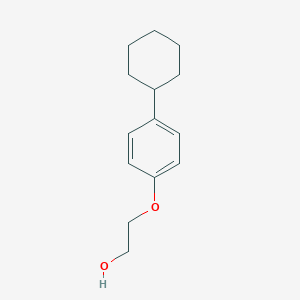
2-(4-Cyclohexylphenoxy)ethanol
概要
説明
2-(4-Cyclohexylphenoxy)ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Cyclohexylphenylglycol (CPG) and is a white to off-white crystalline powder with a molecular weight of 236.36 g/mol.
作用機序
The mechanism of action of 2-(4-Cyclohexylphenoxy)ethanol is not fully understood. However, studies have shown that this compound can interact with cell membranes, leading to changes in membrane fluidity and permeability. This interaction may also lead to changes in the activity of membrane-bound enzymes and receptors.
生化学的および生理学的効果
Studies have shown that 2-(4-Cyclohexylphenoxy)ethanol has a range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, making it useful in the treatment of various inflammatory conditions. Additionally, this compound has been shown to have a protective effect on the liver and may be useful in the treatment of liver diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Cyclohexylphenoxy)ethanol in lab experiments is its ability to enhance the solubility of poorly soluble drugs. This makes it a useful tool in drug development research. However, one limitation of using this compound is that it may interact with cell membranes, leading to changes in membrane fluidity and permeability, which may affect the results of certain experiments.
将来の方向性
There are several future directions for the research of 2-(4-Cyclohexylphenoxy)ethanol. One area of research is the development of new drug delivery systems using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of new derivatives of 2-(4-Cyclohexylphenoxy)ethanol may lead to the discovery of compounds with even greater potential in the field of scientific research.
In conclusion, 2-(4-Cyclohexylphenoxy)ethanol is a chemical compound with a range of potential applications in various fields of scientific research. Its ability to enhance the solubility of poorly soluble drugs and its anti-inflammatory and antioxidant properties make it a useful tool in drug development and the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the future.
科学的研究の応用
2-(4-Cyclohexylphenoxy)ethanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective surfactant and emulsifier, making it useful in the formulation of cosmetic and personal care products. Additionally, this compound has been studied for its potential use as a drug delivery system due to its ability to enhance the solubility of poorly soluble drugs.
特性
CAS番号 |
1020-00-4 |
|---|---|
製品名 |
2-(4-Cyclohexylphenoxy)ethanol |
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
2-(4-cyclohexylphenoxy)ethanol |
InChI |
InChI=1S/C14H20O2/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-9,12,15H,1-5,10-11H2 |
InChIキー |
CPWZXPYBVCANNT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCO |
正規SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCO |
その他のCAS番号 |
28761-54-8 |
同義語 |
2-(4-Cyclohexylphenoxy)ethanol |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

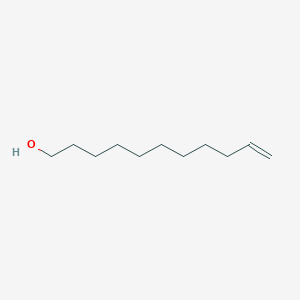
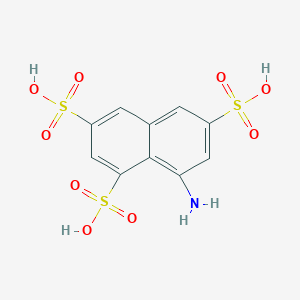
![2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-](/img/structure/B85767.png)
